
Methan-d3-aminium, N-(carboxymethyl)-N,N-di(methyl-d3)-, chloride (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methan-d3-aminium, N-(carboxymethyl)-N,N-di(methyl-d3)-, chloride (9CI) is a deuterium-labeled compound. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their physical and chemical properties. This compound is often used in scientific research, particularly in the fields of chemistry and pharmacology, due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methan-d3-aminium, N-(carboxymethyl)-N,N-di(methyl-d3)-, chloride (9CI) typically involves the incorporation of deuterium into the molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often require careful control of temperature, pressure, and pH to ensure the successful incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using deuterated starting materials. The process typically includes multiple purification steps to ensure the high purity of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy, is essential for confirming the incorporation of deuterium.
Chemical Reactions Analysis
Types of Reactions
Methan-d3-aminium, N-(carboxymethyl)-N,N-di(methyl-d3)-, chloride (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Methan-d3-aminium, N-(carboxymethyl)-N,N-di(methyl-d3)-, chloride (9CI) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to investigate the incorporation and metabolism of deuterated compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and pharmacodynamics of deuterated drugs.
Industry: Applied in the production of deuterated solvents and reagents for various industrial processes.
Mechanism of Action
The mechanism of action of Methan-d3-aminium, N-(carboxymethyl)-N,N-di(methyl-d3)-, chloride (9CI) involves its interaction with molecular targets and pathways. The incorporation of deuterium can affect the compound’s binding affinity, stability, and metabolic profile. These changes can influence the compound’s biological activity and therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
Crystal Violet-d6: Another deuterium-labeled compound used in scientific research.
Gentian Violet-d6: Similar to Crystal Violet-d6, used for similar applications.
Uniqueness
Methan-d3-aminium, N-(carboxymethyl)-N,N-di(methyl-d3)-, chloride (9CI) is unique due to its specific structure and the incorporation of deuterium at multiple positions. This makes it particularly useful for studying the effects of deuterium substitution on chemical and biological properties.
Properties
Molecular Formula |
C5H12ClNO2 |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
carboxymethyl-tris(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H/i1D3,2D3,3D3; |
InChI Key |
HOPSCVCBEOCPJZ-KYRNGWDOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CC(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
C[N+](C)(C)CC(=O)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12349688.png)

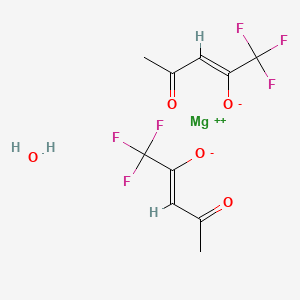
![5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid](/img/structure/B12349708.png)
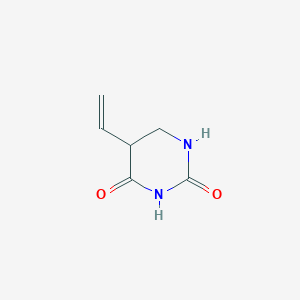

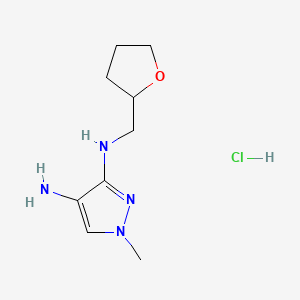
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(diethylamino)propan-1-one,monohydrochloride](/img/structure/B12349720.png)
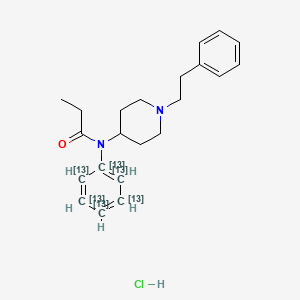
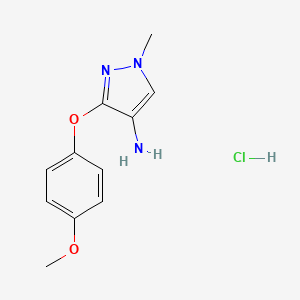
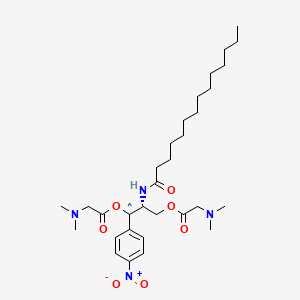


![7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5-iodo-4aH-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12349761.png)
